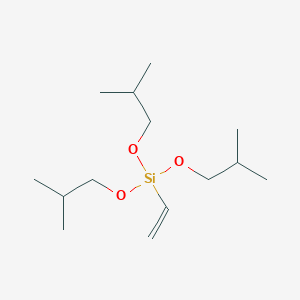
Triisobutoxyvinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisobutoxyvinylsilane (TIBVS) is a vinyl-functionalized silane used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and water. TIBVS is used in various fields such as material science, nanotechnology, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Triisobutoxyvinylsilane has a wide range of scientific research applications. It is used in the synthesis of various materials such as coatings, adhesives, and composites. Triisobutoxyvinylsilane is also used in the preparation of nanoparticles and nanocomposites. It is used as a coupling agent in the modification of surfaces and interfaces. Triisobutoxyvinylsilane is also used in the preparation of biomaterials and drug delivery systems.
Wirkmechanismus
Triisobutoxyvinylsilane is a vinyl-functionalized silane that can undergo various chemical reactions. It can undergo hydrolysis to form silanol groups, which can react with other silanes or surfaces. Triisobutoxyvinylsilane can also undergo condensation reactions to form siloxane bonds. The vinyl group in Triisobutoxyvinylsilane can undergo radical reactions, which can be used for the preparation of polymers and other materials.
Biochemische Und Physiologische Effekte
Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. Triisobutoxyvinylsilane can be easily metabolized and excreted from the body. It does not accumulate in the body or cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Triisobutoxyvinylsilane has several advantages for lab experiments. It is a versatile reagent that can be used for various applications. It is easy to handle and store. Triisobutoxyvinylsilane is also readily available and affordable. However, Triisobutoxyvinylsilane has some limitations. It is highly reactive and can polymerize easily. It also has a short shelf life and needs to be stored under specific conditions.
Zukünftige Richtungen
There are several future directions for the use of Triisobutoxyvinylsilane in scientific research. Triisobutoxyvinylsilane can be used in the preparation of new materials with unique properties. It can also be used in the modification of surfaces and interfaces for various applications. Triisobutoxyvinylsilane can be used in the preparation of biomaterials and drug delivery systems. Furthermore, Triisobutoxyvinylsilane can be used in the synthesis of new nanoparticles and nanocomposites with unique properties.
Conclusion:
In conclusion, Triisobutoxyvinylsilane is a vinyl-functionalized silane with various scientific research applications. It is easy to synthesize and handle. Triisobutoxyvinylsilane has several advantages for lab experiments, but it also has some limitations. Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. There are several future directions for the use of Triisobutoxyvinylsilane in scientific research, and it holds great promise for the preparation of new materials and drug delivery systems.
Synthesemethoden
Triisobutoxyvinylsilane is synthesized through the reaction of vinyltrichlorosilane with isobutanol in the presence of a catalyst. The reaction produces Triisobutoxyvinylsilane and hydrochloric acid. The synthesis of Triisobutoxyvinylsilane is a straightforward process and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
18545-02-3 |
|---|---|
Produktname |
Triisobutoxyvinylsilane |
Molekularformel |
C14H30O3Si |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
ethenyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
InChI-Schlüssel |
DYFMAHYLCRSUHA-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Kanonische SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Andere CAS-Nummern |
18545-02-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



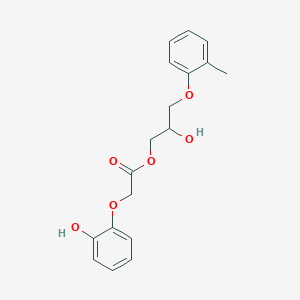
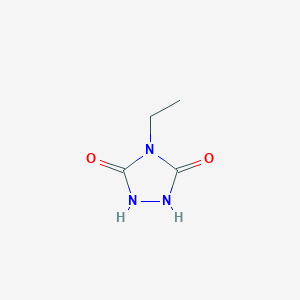
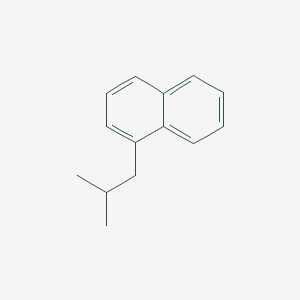
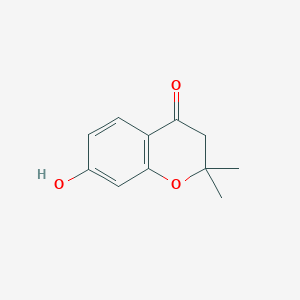
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)


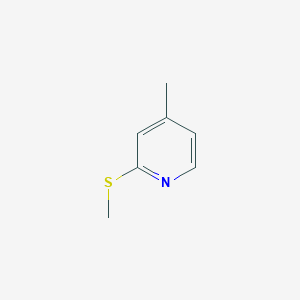

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)



